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molecular formula C8H9ClN2O2 B2500522 2-Chloro-6-(dimethylamino)isonicotinic acid CAS No. 56836-19-2

2-Chloro-6-(dimethylamino)isonicotinic acid

Cat. No. B2500522
M. Wt: 200.62
InChI Key: FZGKYBLWJTYHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859577B2

Procedure details

2,6-Dichloroisonicotinic acid (2.00 g, 10.42 mmol) was placed in a pressure tube and a solution of dimethylamine in tetrahydrofuran (26 mL, 2 M, 52 mmol) added. The vessel was sealed and heated for 22 h at 80° C. The mixture was cooled to room temperature, transferred to a round-bottom flask and concentrated to dryness. The resulting white semi-solid was taken up in 30 mL of 0.1 N sodium hydroxide solution. 1 N HCl was added dropwise with stirring to adjust the pH of the solution to ca. 3.5, at which point a pale yellow solid formed. This was collected by filtration and dried under vacuum at 45° C. overnight to provide 2-chloro-6-(dimethylamino)isonicotinic acid inner salt (916 mg, 44%). Further acidification of the aqueous solution to pH 1 resulted in the formation of a bright yellow solid, which was also collected and dried under vacuum to give 2-chloro-6-(dimethylamino)isonicotinic acid hydrochloride (1.15 g, 46%). m/z: 201+ [M+H]; 199− [M−H]. For the HCl salt: 1H NMR (400 MHz, DMSO-d6) δ ppm 13.64 (br. s., 1H), 6.96 (d, J=1.0 Hz, 1H), 6.89 (d, J=0.8 Hz, 1H), 3.06 (s, 6H), 2.53 (t, J=5.1 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9](Cl)[N:10]=1)[C:5]([OH:7])=[O:6].[CH3:12][NH:13][CH3:14].O1CCCC1>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N:13]([CH3:14])[CH3:12])[N:10]=1)[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(N1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
26 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
transferred to a round-bottom flask
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
1 N HCl was added dropwise
CUSTOM
Type
CUSTOM
Details
at which point a pale yellow solid formed
FILTRATION
Type
FILTRATION
Details
This was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 45° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=C(N1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 916 mg
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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